3-Fluoro-4-phenoxyaniline

Description

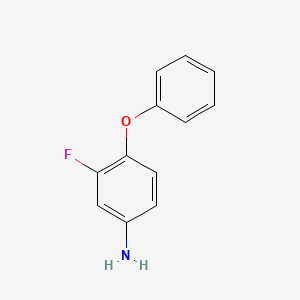

3-Fluoro-4-phenoxyaniline is a fluorinated aromatic amine with the molecular formula C₁₂H₁₀FNO and a molecular weight of 203.21 g/mol . Its structure features a fluorine atom at the 3-position and a phenoxy group at the 4-position of the aniline ring, as represented by the SMILES notation C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F . The compound has a CAS registry number of 39177-22-5 and is commercially available with a purity of 98% .

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUZQKSUMLAOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Properties and Hazards :

- Hazards : Toxic (H301+H311), skin/eye irritant (H315, H319), and harmful if inhaled (H332, H335) .

- Applications: Fluorinated aromatic amines like this compound are commonly used as intermediates in pharmaceutical synthesis, agrochemicals, and materials science. For example, structurally similar compounds (e.g., 4-amino-3-fluorophenol) are precursors to anticancer drugs like regorafenib .

The structural analogs of 3-Fluoro-4-phenoxyaniline differ primarily in the substituents on the aniline ring, which significantly influence their physical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogues

Key Differences and Implications :

Substituent Effects on Reactivity: Phenoxy vs. Methoxy Groups: The phenoxy group (-OPh) in this compound is bulkier and more electron-rich compared to the methoxy group (-OCH₃) in 3-Fluoro-4-methoxyaniline. This difference may influence solubility and reactivity in nucleophilic substitution reactions . Nitro Group: The nitro (-NO₂) group in 3-Fluoro-4-nitroaniline is strongly electron-withdrawing, enhancing the compound’s acidity and making it more reactive in reduction or coupling reactions .

Synthetic Routes: 4-Amino-3-fluorophenol is synthesized via sulfonation and alkali fusion of protected o-fluoroaniline , whereas this compound likely involves Ullmann coupling or nucleophilic aromatic substitution to introduce the phenoxy group.

Applications: Fluorophenoxy derivatives (e.g., 3-Fluoro-4-(4-fluorophenoxy)aniline) are explored in kinase inhibitor development due to their structural similarity to drug scaffolds . Methyl-substituted analogs (e.g., 3-Fluoro-4-methylaniline) are simpler building blocks for fluorinated dyes or polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.